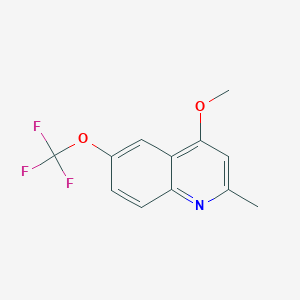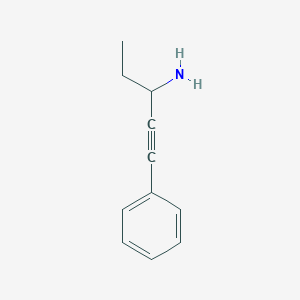
1-Phenylpent-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpent-1-yn-3-amine is an organic compound with the molecular formula C11H13N. It is used as a catalyst in the rearrangement of propargylic derivatives. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
1-Phenylpent-1-yn-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as ethanol or methanol. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Phenylpent-1-yn-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Phenylpent-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Phenylpent-1-yn-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in the rearrangement of propargylic derivatives, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1-Phenylpent-1-yn-3-amine can be compared with other similar compounds such as:
Phenylacetylene: Similar in structure but lacks the amine group.
Propargylamine: Contains an alkyne group but has a different carbon chain length.
Aniline: Contains an amine group but lacks the alkyne group. The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and an amine group, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-phenylpent-1-yn-3-amine |
InChI |
InChI=1S/C11H13N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,12H2,1H3 |
Clé InChI |
OQWASODKXMHVRT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


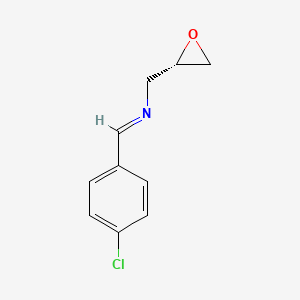
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
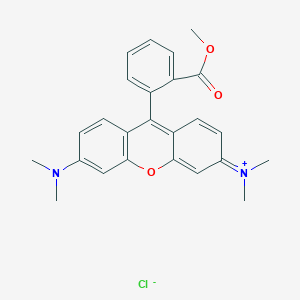
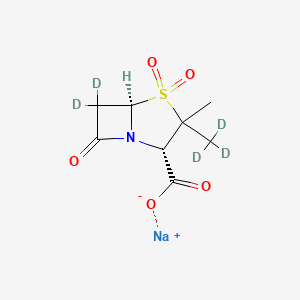
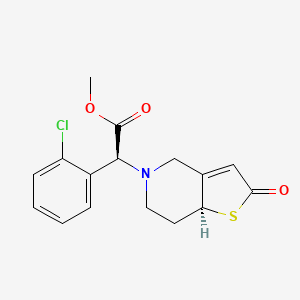
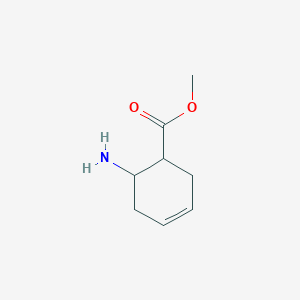

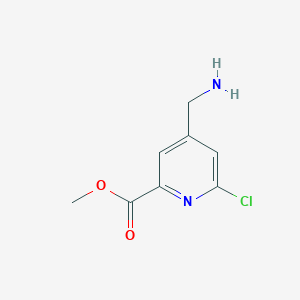
![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
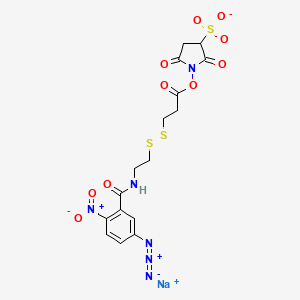
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
